molecular formula C14H15N3O3 B1348855 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 442571-86-0

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1348855
CAS No.: 442571-86-0
M. Wt: 273.29 g/mol
InChI Key: WQLIQMGJEJUWCQ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a synthetic small molecule based on the versatile 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery. This compound features a cyclohexyl group and a meta-nitrophenyl substituent, a structure designed to explore specific interactions with biological targets. The 1,2,4-oxadiazole ring is renowned for its metabolic stability and ability to act as a bioisostere for ester and amide functional groups, which can enhance the pharmacokinetic properties of lead compounds . Derivatives of 1,2,4-oxadiazole demonstrate a broad spectrum of biological activities, making them valuable scaffolds in pharmaceutical research. These activities include antimicrobial , anticancer , anti-inflammatory , and antiparasitic effects . Recent studies highlight the particular promise of 1,2,4-oxadiazole compounds against Leishmania infantum , the causative agent of visceral leishmaniasis, with some derivatives causing severe morphological damage to the parasite and decreasing its mitochondrial membrane potential . Furthermore, this chemotype is found in several approved drugs, such as the antitussive agent Oxolamine, underscoring its clinical relevance . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-17(19)12-8-4-7-11(9-12)13-15-14(20-16-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLIQMGJEJUWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351544
Record name 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442571-86-0
Record name 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl isocyanate with 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Cyclization: Phosphorus oxychloride, reflux conditions.

Major Products Formed

    Reduction: 5-Cyclohexyl-3-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

While specific applications of "5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole" are not detailed in the provided search results, the broader research context of 1,2,4-oxadiazole derivatives suggests potential applications in medicinal chemistry, particularly as anticancer agents .

General Information
This compound

  • CAS No : 442571-86-0
  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 273.29
  • Purity : typically around 97%

Potential Applications Based on 1,2,4-Oxadiazole Research

1,2,4-oxadiazoles, as a class, have a wide spectrum of biological activities, making them attractive frameworks for novel drug development .

  • Anticancer Agents : Derivatives of 1,2,4-oxadiazoles have demonstrated potential as anticancer agents . For example, N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines have shown antitumor activity against various cancer cell lines .
  • Other Biological Activities : 1,3,4-oxadiazole derivatives (structurally related) have been investigated for antidiabetic and anti-inflammatory activities .

Synthesis and Characterization

  • 1,2,4-oxadiazole derivatives can be synthesized through multistep reaction schemes using benzohydrazide as a starting material .
  • The structures of synthesized compounds are typically characterized and confirmed using various spectroscopic methods such as FT-IR, 1H NMR, C13 NMR, and mass spectral studies .

** considerations**

  • The provided document specifies that the chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and is not for medical or consumer use.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

Several structurally related 1,2,4-oxadiazole derivatives have been studied, differing in substituent positions or functional groups. Key comparisons include:

2.1.1 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 54608-93-4)
  • Structural Difference : The nitro group is para-substituted on the phenyl ring instead of meta.
  • Physical Properties : The para isomer has a significantly higher melting point (201–203°C) compared to the meta isomer (131–133°C), likely due to enhanced symmetry and stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
2.1.2 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • Structural Difference : A smaller ethyl group replaces the cyclohexyl substituent.
  • Physicochemical Impact: The ethyl group reduces steric hindrance and increases solubility in polar solvents.
  • Biological Activity : Ethyl-substituted derivatives may exhibit lower metabolic stability due to reduced steric protection of the oxadiazole ring .

Functional Analogues: Pharmacological and Energetic Compounds

2.2.1 Antifungal/Nematicidal Derivatives
  • Example : 1,2,4-Oxadiazole derivatives with amide fragments (e.g., 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole) show dual antifungal and nematicidal activity.
  • Comparison : The cyclohexyl group in the target compound may reduce polarity compared to amide-containing analogues, affecting target binding in fungal enzymes like succinate dehydrogenase (SDH) .
2.2.2 Energetic Materials
  • Example: 5,5′-Dinitramino-3,3′-azo-1,2,4-oxadiazole derivatives exhibit high detonation velocities (e.g., 9053 m/s for LLM-201).
  • Comparison : The nitro group in the target compound contributes to oxygen balance, but the cyclohexyl substituent reduces density and detonation performance compared to disubstituted energetic oxadiazoles .

Thermal and Chemical Stability

  • Thermal Stability : The meta-nitro substituent may slightly reduce thermal stability compared to para-nitro derivatives due to less efficient resonance stabilization .
  • Chemical Reactivity : The electron-withdrawing nitro group activates the oxadiazole ring toward nucleophilic attack, but the bulky cyclohexyl group may sterically hinder such reactions .

Biological Activity

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS No. 442571-86-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 273.3 g/mol
  • Structure : The compound features a cyclohexyl group and a nitrophenyl group attached to the oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Studies and Findings

  • In Vitro Anticancer Activity :
    • In a study assessing a range of oxadiazole derivatives, compounds were screened for their ability to inhibit cancer cell growth at concentrations around 105M10^{-5}M. The results indicated that certain derivatives exhibited significant growth inhibition rates against several cancer types including breast and prostate cancers .
    • Table 1 summarizes the growth inhibition percentages (GP) observed for various cell lines:
    CompoundCell LineGP (%)
    This compoundMDA-MB-435 (Breast)95.37
    This compoundPC-3 (Prostate)96.86
  • Mechanism of Action :
    • The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and IL-6 . Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. Some studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Research Insights

  • COX Inhibition :
    • A study on various oxadiazole derivatives showed effective COX-2 inhibition with IC50 values ranging from 0.040.04 to 0.14μM0.14\mu M, indicating their potential as anti-inflammatory agents . The selectivity index (SI) for COX-2 compared to COX-1 was significantly higher than traditional NSAIDs like diclofenac.
    CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)SI
    This compound0.0414.7367.5

Broader Therapeutic Applications

The versatility of the oxadiazole scaffold has led to its exploration in various therapeutic areas beyond oncology and inflammation:

  • Antimicrobial Activity :
    • Preliminary studies suggest that certain oxadiazole derivatives exhibit activity against mycobacterial strains, showing promise as potential treatments for tuberculosis .
  • Neuroprotective Effects :
    • Research into N-propargyl derivatives of oxadiazoles has indicated potential neuroprotective effects against diseases such as Alzheimer’s and Parkinson’s .

Q & A

Q. What are the standard synthetic methodologies for 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, and how are yields optimized?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with acyl chlorides in pyridine under reflux. For example, 3-(3-nitrophenyl)amidoxime can be condensed with cyclohexanecarbonyl chloride in pyridine at 114°C for 1.5 hours, followed by column chromatography for purification . Yields (~55%) can be improved by optimizing stoichiometry, solvent choice (e.g., pyridine for acid scavenging), and reaction time. Microwave-assisted synthesis or catalytic additives (e.g., triethylamine) may also enhance efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Post-synthesis characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cyclohexyl/nitrophenyl integration.
  • IR spectroscopy : Peaks near 1600–1650 cm1^{-1} verify the oxadiazole ring (C=N and C-O stretching) .
  • Single-crystal X-ray diffraction : Resolves dihedral angles between the oxadiazole core and substituents (e.g., 5.4° between oxadiazole and nitrophenyl in analogous structures) .
  • Elemental analysis : Validates purity and molecular formula .

Q. How do structural features (e.g., substituents) influence the compound’s stability and reactivity?

  • The 3-nitrophenyl group enhances electron-withdrawing effects, stabilizing the oxadiazole ring but potentially reducing nucleophilic reactivity.
  • The cyclohexyl group introduces steric bulk, affecting crystallinity and solubility.
  • Dihedral angles between substituents and the oxadiazole core (e.g., <10° in nitrophenyl analogs) minimize steric strain, favoring planar configurations and π-π stacking in solid states .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding electronic properties?

Multiwfn analyzes wavefunctions to map electrostatic potential (ESP), electron localization function (ELF), and frontier molecular orbitals (FMOs). For example:

  • ESP surfaces identify nucleophilic/electrophilic regions influenced by the nitro group.
  • FMO analysis predicts reactivity: A small HOMO-LUMO gap (~4–5 eV in similar oxadiazoles) suggests susceptibility to redox reactions.
  • Topological analysis quantifies bond critical points (BCPs) to assess ring aromaticity and substituent effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from substituent variations or assay conditions. For example:

  • Antimicrobial vs. antitumor activity : 3,5-Diaryl substitutions (e.g., 2-naphthyl) enhance antitumor activity (IC50_{50} < 10 μM), while halogenated analogs show stronger antimicrobial effects .
  • Enzyme specificity : Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive/non-competitive inhibition. For instance, 1,2,4-oxadiazoles with glucopyranose substituents inhibit glycogen phosphorylase (RMGPb) in the micromolar range, whereas 1,3,4-oxadiazoles are inactive .

Q. How can molecular design improve thermal stability for energetic applications?

  • Hybrid oxadiazole systems : Combining 1,2,4- and 1,2,5-oxadiazole moieties increases thermal stability (decomposition >250°C) and detonation velocity (e.g., 9046 m/s in compound 2-3) .
  • Density functional theory (DFT) : Predicts heats of formation (HOFs) and detonation pressures (e.g., 37.4 GPa for nitro-rich derivatives) .

Q. What experimental protocols assess binding interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD_D, kon_{on}/koff_{off}) to targets like acetylcholinesterase (AChE).
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds between the oxadiazole oxygen and AChE’s catalytic triad) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Methodological Tables

Table 1: Key Synthetic Parameters for Analogous Oxadiazoles

Starting MaterialsReaction ConditionsYieldPurity Analysis
Amidoxime + Acyl chloridePyridine, 114°C, 1.5 h55%1^1H NMR, X-ray
Diaminoglyoxime + OrthoesterReflux, 6 h70%HPLC, Elemental

Table 2: Biological Activity Trends in Oxadiazole Derivatives

Substituent PatternBioactivity (IC50_{50})Target
3-Nitrophenyl + CyclohexylAChE inhibition: 0.0158 μMAnti-Alzheimer
2-Naphthyl + TrifluoromethylAntitumor: 8.2 μMTumor cell lines

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